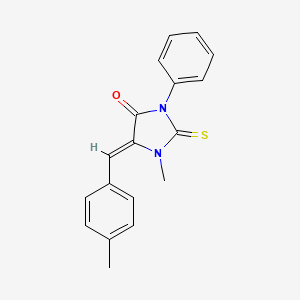![molecular formula C14H17ClN2O4 B5856619 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a member of the azepane family and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane has been found to have potential applications in the field of medicine. The compound has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and division. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been studied for its potential to reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane in lab experiments is its high purity. The synthesis method has been optimized to yield a pure compound, which is essential for accurate and reproducible results. However, one limitation of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane. One direction is to further investigate its antitumor properties and potential use in cancer treatment. Another direction is to study its antibacterial and antifungal properties and develop new antibiotics based on the compound. Additionally, the compound's potential to reduce inflammation and oxidative stress could be further explored for the treatment of various diseases.
Conclusion:
1-[(4-chloro-2-nitrophenoxy)acetyl]azepane is a chemical compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity of the compound, which is essential for accurate and reproducible results in lab experiments. The compound has been found to have antitumor, antibacterial, and antifungal properties and has been studied for its potential to reduce inflammation and oxidative stress. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-2-nitrophenoxy)acetyl]azepane involves the reaction of 4-chloro-2-nitrophenol with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then acetylated to obtain the final compound. The synthesis method has been optimized to yield a high purity of the compound.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-5-6-13(12(9-11)17(19)20)21-10-14(18)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNWWZWTUVVLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Chloro-2-nitrophenoxy)acetyl]azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)